3-Acetylthiazolidine-2-thione

描述

Overview of Thiazolidine (B150603) Derivatives in Chemical and Biological Sciences

Thiazolidines are a class of heterocyclic organic compounds featuring a five-membered ring containing both sulfur and nitrogen atoms. smolecule.com This structural motif is a cornerstone in medicinal chemistry, primarily because it is a core structure in numerous synthetic drugs and natural products. researchgate.net The versatility of the thiazolidine scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. nih.gov Consequently, more than 85% of all chemical entities that elicit a biological response contain at least one heterocycle. nih.gov Thiazolidine derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. jifro.ir Their significance also extends to their use as synthetic intermediates, ligands, and catalysts in asymmetric synthesis. jifro.ir The ability to synthesize these compounds through methods like the condensation of an aldehyde or ketone with a thiol makes them accessible for extensive research and development. jifro.ir

Significance of 3-Acetylthiazolidine-2-thione in Advanced Chemical Synthesis and Medicinal Chemistry

This compound, a specific derivative of the thiazolidine family, is a valuable compound in both advanced chemical synthesis and medicinal chemistry. chemimpex.comchemimpex.com Its structure, featuring a reactive acetyl group attached to the thiazolidine-2-thione core, makes it a potent acylating agent and a versatile building block for creating more complex molecules. cymitquimica.comnih.gov In organic synthesis, it is particularly noted for its role in highly diastereoselective aldol-type reactions, enabling the construction of chiral molecules from achiral starting materials. koreascience.krethernet.edu.et This capability is crucial for synthesizing enantiomerically pure compounds, a key requirement in modern pharmaceuticals.

The compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents. chemimpex.comchemimpex.com The reactivity of the 3-acyl-1,3-thiazolidine-2-thione moiety has been harnessed to create new near-infrared fluorescent-labeling reagents, demonstrating its utility in bio-analytical applications. nih.gov Furthermore, research has shown its use as an acetylating agent in the regioselective acetylation of carbohydrates, a critical process in glycochemistry. rsc.org The thiazolidine-2-thione group also functions as a reactive handle in the synthesis of polymer-drug conjugates, which are designed for targeted drug delivery systems. researchgate.net For instance, it has been incorporated into copolymers for the one-step synthesis of polymer-doxorubicin conjugates in aqueous solutions. researchgate.net

Research Trajectory and Future Directions for this compound Studies

The research trajectory for this compound and its related structures points toward several promising future directions. Its established role as a versatile synthetic intermediate continues to be explored for the creation of novel therapeutic agents. chemimpex.com The unique reactivity of the thiazolidine-2-thione group makes it a candidate for developing new methodologies in bioconjugation and materials science. researchgate.net For example, its use in creating polymer-modified biologically active compounds is an area of active investigation. researchgate.net

Beyond pharmaceuticals, the application of thiazolidine derivatives is expanding into agricultural chemistry. chemimpex.com They are being investigated for use in formulating plant growth regulators, pesticides, and herbicides to enhance crop protection. smolecule.comchemimpex.com There is also emerging interest in its use as a nitrification inhibitor in agriculture, which helps to reduce nitrogen loss from fertilizers. google.com Another novel application lies in the food industry, where it is being explored as a potential flavoring agent and preservative. chemimpex.com As researchers continue to uncover the diverse reactivity and biological interactions of this scaffold, future studies are expected to unlock new applications in fields ranging from targeted therapeutics to sustainable agriculture and advanced materials.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 76397-53-0 | |

| Molecular Formula | C5H7NOS2 | |

| Molecular Weight | 161.24 g/mol | |

| Appearance | Clear light yellow to brown liquid | jifro.ir |

| Melting Point | 112-114 °C | koreascience.kr |

| Boiling Point | 248 °C | koreascience.kr |

| Density | 1.39 g/cm³ | koreascience.kr |

| Flash Point | 104 °C | koreascience.kr |

| Refractive Index | 1.6580-1.6620 | chemimpex.com |

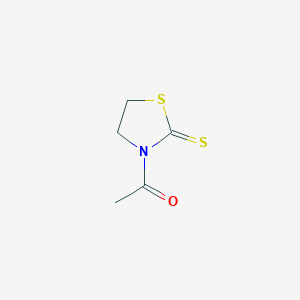

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetylthiazolidine 2 Thione and Its Derivatives

Classical Synthetic Approaches to Thiazolidine-2-thiones

Traditional methods for synthesizing the thiazolidine-2-thione core often involve straightforward cyclization reactions from readily available starting materials. These approaches are valued for their simplicity and scalability.

Synthesis from β-amino alcohols and potassium ethylxanthate (B89882)

A simple and effective method for the preparation of 1,3-thiazolidine-2-thiones involves the reaction of β-amino alcohols with potassium ethylxanthate. organic-chemistry.orgresearchgate.netresearchgate.net This approach utilizes potassium ethylxanthate as a surrogate for the often hazardous and volatile carbon disulfide. researchgate.netresearchgate.net The reaction is typically carried out in ethanol, where the β-amino alcohol and potassium ethylxanthate are heated to reflux. researchgate.netlookchem.com This method has been successfully applied to the synthesis of various chiral 4-monosubstituted 1,3-oxazolidine-2-thione (B1225483) auxiliaries from their corresponding amino alcohols. lookchem.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| β-amino alcohol | Potassium ethylxanthate | Ethanol | Reflux | 1,3-Thiazolidine-2-thione | Moderate to Excellent | researchgate.netlookchem.com |

| (R)-2-Phenylglycinol | Potassium ethylxanthate | Ethanol | 100°C, 1 hour | (R)-4-Phenyl-1,3-oxazolidine-2-thione | High | lookchem.com |

Reaction of N-substituted ethanolamines with carbon disulfide

Another established route to N-substituted thiazolidine-2-thiones is the reaction of N-substituted ethanolamines with carbon disulfide. researchgate.netresearchgate.net This reaction typically proceeds by forming a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. sciensage.info In some variations, the reaction is followed by treatment with an acylating agent like benzoyl chloride to afford the final N-substituted product. researchgate.net High-pressure conditions can also be employed to directly react ethanolamine (B43304) with carbon disulfide, often leading to improved yields.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| N-methyl-ethanolamine | Carbon disulfide | Not specified | N-methylthiazolidine-2-thione | Not specified | google.com |

| Ethanolamine | Carbon disulfide (≥2 moles) | 90–180°C, sealed vessel | 2-Mercaptothiazoline | Up to 91% |

Synthesis via reaction of thiazolidine-2-thiones with acylating agents

The introduction of an acetyl group at the 3-position of the thiazolidine-2-thione ring is a crucial step in forming the target compound, 3-acetylthiazolidine-2-thione. This is typically achieved through the N-acylation of thiazolidine-2-thione using an appropriate acylating agent. researchgate.netrsc.org Acetic anhydride (B1165640) is a commonly used reagent for this transformation. cymitquimica.comchemicalbook.com The reaction is often carried out in the presence of a base to facilitate the acylation process. This regioselective N-acylation is favored over S-alkylation based on the hard-soft acid-base principle. researchgate.netrsc.org

| Reactant | Acylating Agent | Product | Reference |

| Thiazolidine-2-thione | Acetic anhydride | This compound | cymitquimica.comchemicalbook.com |

| Thiazolidine-2-thione | Acyl chlorides | N-acylthiazolidinethiones | researchgate.net |

Preparation of 3-acetylthiazolidine-4-carboxylic acid from thiazolidine-4-carboxylic acid with acetic anhydride (related compound)

A related and important derivative, 3-acetylthiazolidine-4-carboxylic acid, can be synthesized from thiazolidine-4-carboxylic acid. herts.ac.uk This transformation is readily accomplished by reacting thiazolidine-4-carboxylic acid with acetic anhydride. pharmainfo.inresearchgate.netbiosynth.comuobasrah.edu.iq This reaction is a key step in the synthesis of various biologically active molecules, including derivatives with potential antimicrobial and anticancer properties. pharmainfo.innih.govirapa.org

| Starting Material | Reagent | Product | Reference |

| Thiazolidine-4-carboxylic acid | Acetic anhydride | 3-Acetylthiazolidine-4-carboxylic acid | herts.ac.ukpharmainfo.inbiosynth.comuobasrah.edu.iq |

| 2-Substituted-thiazolidine-4-carboxylic acid derivatives | Acetic anhydride | 3-Acetyl-2-substituted-thiazolidine-4-carboxylic acid derivatives | pharmainfo.in |

Advanced and Stereoselective Synthetic Strategies

More sophisticated synthetic methods have been developed to control the stereochemistry of reactions involving this compound, particularly in the context of asymmetric synthesis.

Asymmetric Aldol (B89426) Reactions involving this compound

This compound and its derivatives have proven to be excellent chiral auxiliaries in asymmetric aldol reactions. thieme-connect.demdpi.com These reactions allow for the highly diastereoselective and enantioselective formation of β-hydroxy carbonyl compounds. mdpi.comkoreascience.kr The tin(II) enolate of this compound, when used in conjunction with a chiral diamine, reacts with α-ketoesters to produce aldol-type products with high enantiomeric excess. oup.comoup.com Furthermore, direct asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aldehydes, catalyzed by chiral nickel(II) complexes, provide access to enantiomerically pure anti-α-azido-β-silyloxy adducts, which are valuable precursors for β-hydroxy-α-amino acids. nih.gov The use of titanium enolates derived from N-acyl-1,3-thiazolidine-2-thiones has also been shown to achieve high stereoselectivity in aldol additions. thieme-connect.com

| Reactants | Catalyst/Mediator | Product Type | Stereoselectivity | Reference |

| This compound, α-ketoester | Tin(II) triflate, Chiral diamine | Aldol-type adducts | >95% ee | oup.com |

| N-Azidoacetyl-1,3-thiazolidine-2-thione, Aromatic aldehydes | Chiral Nickel(II) complex | anti-α-azido-β-silyloxy adducts | High dr and ee | nih.gov |

| N-Acyl-1,3-thiazolidine-2-thione, Aldehydes | Titanium enolates | syn-Aldol adducts | High diastereoselectivity |

Chiral Nickel(II) Complex Catalysis

A significant advancement in the asymmetric synthesis of derivatives of this compound involves the use of chiral Nickel(II) complexes as catalysts. Specifically, a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been successfully developed. nih.gov This reaction is mediated by triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) and catalyzed by a chiral Nickel(II)-Tol-BINAP complex, where BINAP stands for 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. nih.gov

This catalytic system demonstrates remarkable stereocontrol, yielding the corresponding anti-α-azido-β-silyloxy adducts in high yields. nih.gov Theoretical calculations have been employed to understand the stereochemical outcome, providing a mechanistic model for the reaction. The versatility of this method is further highlighted by the straightforward removal of the thiazolidinethione auxiliary, which allows for the synthesis of various chiral intermediates, including fragments of biologically active peptides. nih.gov

Tin(II) Enolate Mediated Reactions with Chiral Diamines

The use of tin(II) enolates in conjunction with chiral diamines represents another powerful strategy for the enantioselective synthesis of this compound derivatives. In this approach, the tin(II) enolate of this compound is reacted with various α-ketoesters in the presence of a chiral diamine, such as (2S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine. researchgate.netoup.com This method consistently produces the corresponding aldol-type products with excellent enantiomeric excess, often exceeding 95%. researchgate.netoup.com

This reaction is notable as it facilitates a highly enantioselective cross-aldol reaction between two achiral carbonyl compounds through the use of a chiral diamine as a chelating agent. ethernet.edu.et The resulting β-hydroxy carbonyl compounds derived from this compound are versatile chiral building blocks that can be transformed into a variety of synthetic intermediates. ethernet.edu.et The stereochemical course of these tin(II) enolate mediated reactions can be dramatically influenced by the choice of ligand, with the addition of a chiral diamine derived from (S)-proline also achieving high asymmetric induction. ethernet.edu.et

Diastereoselective and Enantioselective Control Mechanisms

The stereochemical outcome in the synthesis of this compound derivatives is governed by the specific reaction conditions and the nature of the chiral auxiliary or catalyst employed. In the case of chiral Nickel(II) complex catalysis, the formation of a rigid transition state involving the nickel complex, the enolate of N-azidoacetyl-1,3-thiazolidine-2-thione, and the aldehyde dictates the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity and enantioselectivity. nih.gov

Similarly, in tin(II) enolate mediated reactions, the chiral diamine coordinates to the tin(II) center, creating a chiral environment around the enolate. researchgate.netoup.com This coordination restricts the possible transition states for the reaction with the electrophile (e.g., an α-ketoester or aldehyde), thereby directing the stereochemical outcome of the aldol addition. ethernet.edu.etscribd.com The ability to achieve high levels of both diastereoselectivity and enantioselectivity makes these methods highly valuable for the synthesis of optically pure compounds. nih.gov

Table 1: Comparison of Chiral Catalytic Methods for this compound Derivatives

| Catalytic System | Reactants | Product Type | Key Features |

| Chiral Nickel(II) Complex | N-azidoacetyl-1,3-thiazolidine-2-thione, Aromatic Aldehydes | anti-α-azido-β-silyloxy adducts | High stereocontrol, High yields, Access to chiral peptide fragments nih.gov |

| Tin(II) Enolate with Chiral Diamine | This compound, α-Ketoesters/Aldehydes | β-hydroxy carbonyl compounds | >95% enantiomeric excess, Versatile chiral building blocks researchgate.netoup.comethernet.edu.et |

Multicomponent Reactions for Thiazolidine-2-thione Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic structures like thiazolidine-2-thiones. rsc.orgnih.gov These one-pot reactions involve the combination of three or more starting materials to generate a product that incorporates the majority of the atoms from the reactants. clockss.org

A notable example is the three-component reaction of a primary amine, carbon disulfide, and an α-bromoketone in water, which yields multisubstituted thiazolidine-2-thione derivatives in good to excellent yields. researchgate.net Another MCR involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, proceeding through a domino alkylation/intramolecular Michael addition to afford functionalized thiazolidine-2-thiones. organic-chemistry.org The simplicity, efficiency, and often environmentally benign conditions (e.g., using water as a solvent) make MCRs an attractive strategy for generating libraries of thiazolidine-2-thione derivatives for further investigation. thieme-connect.com

Microwave-Assisted Synthesis of Thiazolidine (B150603) Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thiazolidine derivatives. tsijournals.comjobpcr.comlatticescipub.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. latticescipub.com

For instance, the synthesis of spiro-[indole-thiazolidine] derivatives has been achieved through a microwave-induced preparation of an intermediate followed by cyclocondensation with mercaptoacetic acid under microwave conditions. tsijournals.com Similarly, thiazolidinediones have been synthesized with very good yields by reacting benzaldehyde (B42025) with cysteine under microwave irradiation. jobpcr.comlatticescipub.com The subsequent derivatization of these thiazolidine cores can also be expedited using microwave assistance. latticescipub.com This technology offers a greener and more efficient alternative for the rapid synthesis of thiazolidine-based compounds. rasayanjournal.co.in

Table 2: Modern Synthetic Approaches to Thiazolidine-2-thione Derivatives

| Synthetic Method | Key Advantages | Example Reaction |

| Multicomponent Reactions | High atom economy, operational simplicity, access to molecular diversity. rsc.orgnih.gov | Primary amine + Carbon disulfide + α-bromoketone in water. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. tsijournals.comlatticescipub.com | Benzaldehyde + Cysteine under microwave irradiation. jobpcr.comlatticescipub.com |

Derivatization Strategies for this compound

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of novel derivatives with potential biological applications. chemimpex.com Derivatization strategies often focus on modifying the core structure to explore structure-activity relationships and identify compounds with enhanced therapeutic properties.

Synthesis of Novel Thiazolidine-2-thione Derivatives for Biological Evaluation

A primary focus of derivatization is the synthesis of novel thiazolidine-2-thione analogs for biological screening. For example, a series of new thiazolidine-2-thione derivatives have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, a key enzyme in the development of hyperuricemia. plos.orgresearchgate.netnih.gov In these studies, modifications are systematically introduced to the thiazolidine-2-thione core, and the resulting compounds are tested for their inhibitory potency.

Structure-activity relationship (SAR) studies have revealed that certain substituents, such as a phenyl-sulfonamide group, can be crucial for inhibitory activity. researchgate.net The synthesis of these derivatives often involves multi-step sequences, starting from the core thiazolidine-2-thione and introducing various functional groups through standard organic transformations. The biological evaluation of these synthesized analogs can lead to the identification of potent lead compounds for further development. bohrium.commdpi.com

Formation of Complex Peptidic Fragments and Amides

This compound serves as a valuable chiral auxiliary and activating agent in the stereoselective synthesis of amino acids and the formation of amide bonds, which are fundamental to creating complex peptidic fragments. Its utility is particularly highlighted in aldol-type reactions and peptide couplings.

One of the key applications of this compound is in the diastereoselective aldol-type reactions to produce β-hydroxy-α-amino acids. researchgate.netkoreascience.kr For instance, the reaction of N-acetylthiazolidine-2-thione with α,β-unsaturated aldehydes can proceed with high diastereoselectivity, providing access to chiral building blocks for complex peptides. mdpi.com The stereoselectivity of these reactions can be influenced by the choice of enolate, with zirconium enolates sometimes offering superior results compared to lithium or titanium enolates. soton.ac.uk

Furthermore, derivatives of this compound are employed in the synthesis of various amide and peptide structures. For example, 2-substituted-3-acetyl-thiazolidine-4-carboxylic acids can be coupled with amino acid methyl esters to form dipeptide derivatives. researchgate.net The process often involves standard peptide coupling reagents to facilitate the formation of the amide bond. Subsequent hydrazinolysis of the resulting esters can yield the corresponding amino acid hydrazides, which are versatile intermediates for further peptide chain elongation or the synthesis of other heterocyclic compounds. researchgate.netjobpcr.com

The synthesis of complex natural products often relies on the robust and stereocontrolled bond-forming capabilities offered by thiazolidine-2-thione auxiliaries. In the total synthesis of largazole, a potent histone deacetylase inhibitor, a chiral N-acetylthiazolidine-2-thione derivative was utilized in a key step to construct a β-hydroxy ester fragment. mdpi.com This highlights the importance of this class of compounds in assembling structurally intricate and biologically active molecules. Similarly, the total synthesis of the heptapeptide (B1575542) Cyclomarin A made use of chiral amino acid building blocks prepared via routes involving such auxiliaries. researchgate.net

The general synthetic approach for creating peptide fragments using these derivatives can be summarized in the following steps:

Activation: The carboxylic acid group of a 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid is activated.

Coupling: The activated acid is then reacted with an amino acid ester or another amine nucleophile to form the amide bond.

Deprotection/Further Modification: The resulting dipeptide or amide can then be subjected to further chemical transformations, such as deprotection of the ester group or conversion to a hydrazide for subsequent reactions. researchgate.netjobpcr.com

A study detailed the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters by coupling the corresponding thiazolidine carboxylic acid with amino acid methyl ester hydrochlorides. researchgate.net These esters were then converted to their hydrazides, which were further reacted to form N-benzylidine glycine (B1666218) hydrazone derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Substituted-3-acetyl-thiazolidine-4-carboxylic acid | Amino acid methyl ester hydrochloride | 2-Substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl ester | researchgate.net |

| 2-Substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl ester | Hydrazine hydrate | 2-Substituted-3-acetyl-thiazolidine-4-carbonyl amino acid hydrazide | researchgate.netjobpcr.com |

| 2-Substituted-3-acetyl-thiazolidine-4-carbonyl amino acid hydrazide | Benzaldehyde / 4-chlorobenzaldehyde | 2-Substituted-3-acetyl-thiazolidine-4-carbonyl-N-benzylidine glycine hydrazone | researchgate.net |

Integration into Polymeric Structures for Drug Delivery

Derivatives of thiazolidine-2-thione have been successfully incorporated into polymeric structures, creating novel materials with applications in drug delivery. These polymers leverage the reactivity of the thiazolidine-2-thione moiety for the attachment of therapeutic agents.

A notable example is the synthesis of water-soluble copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) that contain thiazolidine-2-thione reactive groups in their side chains. researchgate.net These copolymers are designed to serve as carriers for biologically active compounds and for the creation of targeted polymeric anticancer drugs. The thiazolidine-2-thione groups within the polymer structure exhibit a high rate of aminolysis in aqueous solutions while showing low susceptibility to hydrolysis, which is a desirable characteristic for drug conjugation and release. researchgate.net

The preparation of these functionalized polymers typically involves the radical copolymerization of HPMA with a monomer containing the thiazolidine-2-thione group, such as 3-methacrylamidopropanoylthiazolidine-2-thione (Ma-AP-TT). researchgate.net The molecular weight of the resulting copolymers can be controlled by adjusting the concentrations of the monomer and initiator, as well as the polymerization temperature. researchgate.net

The versatility of these thiazolidine-2-thione-containing polymers has been demonstrated through the synthesis of various polymer-drug conjugates. For instance, they have been used to create conjugates with the enzyme superoxide (B77818) dismutase and the anticancer drug doxorubicin. researchgate.net Furthermore, these polymeric systems can be designed for targeted drug delivery by attaching specific targeting ligands, such as human immunoglobulin, to the polymer backbone. researchgate.net The conjugation of drugs and targeting moieties is often achieved in a straightforward, one-step procedure in an aqueous solution, highlighting the efficiency of this approach. researchgate.net

The integration of thiazolidine-2-thione derivatives into polymeric structures offers a promising platform for the development of advanced drug delivery systems. The ability to control the polymer properties and the efficient conjugation of therapeutic molecules make these materials highly attractive for biomedical applications.

| Polymer Backbone | Functional Monomer | Application | Reference |

| Poly[N-(2-hydroxypropyl)methacrylamide] (HPMA) | 3-Methacrylamidopropanoylthiazolidine-2-thione (Ma-AP-TT) | Polymer-drug conjugates (e.g., with doxorubicin), targeted drug delivery | researchgate.net |

| Poly[N-(2-hydroxypropyl)methacrylamide] (HPMA) | N-methacryloylglycylglycyl-2-thiazolidine-2-thione (MA-GG-TT) | Synthesis of polymeric drugs and polymer-modified biologically active compounds | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 3 Acetylthiazolidine 2 Thione

Nucleophilic Substitution Reactions of the Thione Group

The thione group (C=S) in 3-acetylthiazolidine-2-thione is susceptible to nucleophilic attack. While direct nucleophilic substitution on the thione carbon is less common than reactions involving the acetyl group, the thione can be converted into other functional groups. For instance, under certain conditions, it can be transformed into thiol derivatives. smolecule.com The presence of the thione group is also crucial for the reactivity of the acetyl group, as it influences the electronic properties of the entire N-acyl moiety.

Reactions with Electrophiles (e.g., Alkyl Halides, Aldehydes, Ketoesters)

This compound readily reacts with a range of electrophiles, particularly after conversion to its enolate form. These reactions are fundamental to its application in carbon-carbon bond formation.

Aldol-Type Reactions: A significant application of this compound is in highly enantioselective aldol-type reactions with achiral aldehydes. wikipedia.orgkoreascience.kr By employing a chiral diamine derived from (S)-proline as a ligand in the presence of a divalent tin salt like stannous triflate, β-hydroxy carbonyl compounds can be synthesized with high optical purity. scribd.comethernet.edu.et The reaction proceeds via a tin(II) enolate, and the chiral diamine ligand effectively controls the stereochemical outcome. scribd.comthieme-connect.de

The general scheme for this reaction is as follows:

this compound is treated with a base, such as N-ethylpiperidine, and stannous triflate to form the tin(II) enolate. scribd.com

A chiral diamine is added to chelate with the tin, creating a chiral environment. scribd.comethernet.edu.et

The subsequent reaction with an aldehyde proceeds with high diastereoselectivity and enantioselectivity. thieme-connect.desoton.ac.uk

A similar approach has been developed for the direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex. nih.gov This method yields enantiomerically pure anti-α-azido-β-silyloxy adducts. nih.gov

Alkylation Reactions: The enolate of N-acyl thiazolidinethiones can also undergo stereoselective alkylation. For example, the (Me3P)2NiCl2 complex catalyzes the SN1-type alkylation of chiral N-acyl thiazolidinethiones with electrophiles like diarylmethyl methyl ethers. nih.gov

Cycloaddition Reactions and Acylation/Alkylation Processes

This compound and its derivatives are also utilized in cycloaddition reactions. For instance, azomethine ylides generated from the reaction of thioisatin with thiazolidine-2-carboxylic acid undergo [3+2] cycloaddition with various dipolarophiles to create novel heterocyclic scaffolds. nih.govnih.gov

Furthermore, the N-acylthiazolidinethione structure is a key component in various acylation and alkylation processes. smolecule.com The thiazolidine-2-thione moiety can act as a chiral auxiliary, directing the stereochemical course of these reactions. soton.ac.ukmountainscholar.org For instance, N-acetylthiazolidine-2-thione has been used as an acetylating agent in the regioselective acetylation of diols and polyols. researchgate.net

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational methods have become indispensable tools for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity in reactions involving this compound and its analogs.

Theoretical calculations have been instrumental in explaining the high stereocontrol observed in aldol reactions of N-acylthiazolidinethiones. For the nickel(II)-catalyzed aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, computational studies have provided a theoretical basis for the observed high enantioselectivity. nih.gov These calculations revealed a detailed architecture of the transition state, indicating that the reaction is controlled by the interactions between the electrophile and the chelated enolate. nih.gov The favored transition state minimizes steric interactions, thus dictating the stereochemical outcome. nih.gov

Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving thiazolidine-2-thiones. In the DABCO-catalyzed synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, DFT calculations helped to elucidate the reaction mechanism. nih.gov The calculations showed that the initial nucleophilic attack of the propargylamine (B41283) on carbon disulfide is the rate-determining step. nih.gov

DFT studies have also been used to analyze the regioselectivity in [3+2] cycloaddition reactions involving azomethine ylides derived from thiazolidine-2-carboxylic acid. nih.gov By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, the favored reaction pathway can be predicted. nih.gov Additionally, DFT calculations at the B3LYP level of theory have been used to optimize the molecular geometries and energies of ligands and their complexes in the synthesis of thiazolidine (B150603) derivatives. researchgate.net

Interactive Data Table: Reactions of this compound

| Reaction Type | Electrophile/Reagent | Catalyst/Conditions | Product Type | Key Findings | Reference(s) |

| Enantioselective Aldol Reaction | Achiral Aldehydes | Sn(OTf)2, Chiral Diamine | β-Hydroxy Carbonyl Compounds | High enantioselectivity and diastereoselectivity. | thieme-connect.de, scribd.com, ethernet.edu.et |

| Asymmetric Aldol Reaction | Aromatic Aldehydes | [Tol-BINAP]NiCl2, TIPSOTf, 2,6-lutidine | anti-α-Azido-β-silyloxy Adducts | Outstanding stereocontrol and high yields. | nih.gov |

| Stereoselective Alkylation | Diarylmethyl Methyl Ethers | (Me3P)2NiCl2 | Alkylated N-Acyl Thiazolidinethiones | SN1-type mechanism. | nih.gov |

| [3+2] Cycloaddition | Various Dipolarophiles | Thioisatin, Thiazolidine-2-carboxylic acid | Azabicycloadducts | Formation of novel heterocyclic scaffolds. | nih.gov, nih.gov |

| Regioselective Acetylation | Diols and Polyols | Acetate Catalysis | Acetylated Sugars | Greener acetylation method. | researchgate.net |

Biological Activities and Medicinal Chemistry Applications

Antimicrobial and Anti-inflammatory Properties

Thiazolidine (B150603) derivatives are recognized for their potential antimicrobial and anti-inflammatory effects. chemimpex.comcymitquimica.com The core structure is amenable to modifications that can lead to the creation of derivatives with enhanced biological activities. chemimpex.com

Antibacterial Activity against Specific Pathogens (e.g., Xanthomonas oryzae)

Research has demonstrated the antibacterial properties of thiazolidine-2-thione derivatives against various pathogens, including those affecting plants. smolecule.com A notable example is their activity against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium responsible for causing bacterial leaf blight in rice, a significant agricultural disease. smolecule.comnih.gov Studies have shown that these compounds can effectively inhibit the growth of this pathogen. nih.govijcmas.compeerjournals.net

Mechanism of Action against Bacterial Virulence Factors (e.g., Type III Secretion System)

A key area of investigation is the ability of 3-Acetylthiazolidine-2-thione derivatives to target bacterial virulence factors, such as the Type III Secretion System (T3SS). nih.gov The T3SS is a crucial apparatus used by many Gram-negative bacteria, including Xanthomonas oryzae, to inject harmful proteins directly into host cells, which is essential for their pathogenicity. nih.govnih.gov

By inhibiting the T3SS, these compounds can disarm the bacteria, preventing them from causing disease without necessarily killing them. nih.govnih.gov This anti-virulence approach is a promising strategy for developing new antimicrobial agents that may be less prone to the development of bacterial resistance. nih.gov Research has shown that derivatives of 1,3-thiazolidine-2-thione can suppress the expression of genes within the T3SS, thereby reducing the pathogen's virulence. nih.gov Specifically, these compounds have been observed to inhibit the promoter activity of the hpa1 gene, a component of the T3SS in Xoo. nih.gov

Potential in Anticancer Research

The thiazolidine scaffold is also a subject of interest in the development of potential anticancer agents. nih.gov Derivatives of this structure have been explored for their ability to inhibit the growth of cancer cells. plos.orgnih.gov

Inhibitory Activity on Cancer Cell Lines

Derivatives of thiazolidine have shown inhibitory activity against various human cancer cell lines. For instance, some thiazolidine-2,4-dione derivatives have been evaluated for their in vitro anticancer activity against cell lines such as A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), HepG-2 (liver carcinoma), and MDA-MB-231 (breast cancer). plos.org Similarly, novel thiopyrano[2,3-d] cymitquimica.comsmolecule.comthiazol-2-ones have demonstrated significant and selective cytotoxicity against various human tumor cell lines. nih.gov The cytotoxic effects of these compounds are often studied to understand their potential as anticancer treatments. researchgate.net

Table 1: Examples of Thiazolidine Derivatives and their Activity on Cancer Cell Lines

| Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Thiazolidine-2,4-diones | Caco-2, HepG-2 | Potent inhibitory effects | plos.org |

| Thiopyrano[2,3-d] cymitquimica.comsmolecule.comthiazol-2-ones | Various human tumor cell lines | Significant and selective cytotoxicity | nih.gov |

| Arene ruthenium complexes with phenothiazinyl-hydrazinyl-thiazole ligands | MCF-7, Hs578T, MDA-MB-231 | Reduced cell viability, induction of apoptosis | mdpi.com |

Modulation of Biological Pathways in Metabolic Disorders

Thiazolidine derivatives have been investigated for their role in modulating biological pathways associated with metabolic disorders. researchgate.net This is relevant to cancer research as many cancer cells exhibit altered metabolic processes. The ability of these compounds to interact with and influence these pathways could provide another avenue for their potential therapeutic application in oncology.

Enzyme Inhibition Studies

The biological effects of this compound and its derivatives are often linked to their ability to inhibit specific enzymes. bioivt.com Enzyme inhibition is a critical mechanism for predicting the pharmacokinetic properties of a compound. bioivt.com

Studies have shown that thiazolidine-2-thione derivatives can act as inhibitors for various enzymes. For example, a series of novel thiazolidine-2-thione derivatives were designed and synthesized as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the development of hyperuricemia. nih.govnih.gov One particular derivative demonstrated potent mixed-type inhibition of XO. nih.gov Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the enzyme. nih.gov This enzyme-inhibiting capability is a cornerstone of their therapeutic potential. nrfhh.com

Xanthine Oxidase (XO) Inhibition and Hyperuricemia Treatment

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine into uric acid. researchgate.netnih.gov Elevated activity of this enzyme can lead to the overproduction of uric acid, resulting in hyperuricemia, a condition associated with gout. nih.govscielo.br Consequently, XO inhibitors are a key therapeutic strategy for managing hyperuricemia. nih.govdrugbank.com

In this context, derivatives of thiazolidine-2-thione have been synthesized and evaluated as novel XO inhibitors. plos.orgnih.gov While the parent compound, thiazolidine-2-thione, demonstrates modest inhibitory activity with an IC50 value of 72.15 μmol/L, many of its derivatives show significantly enhanced potency. plos.org A study on a series of these derivatives found that most exhibited IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. plos.org One particular derivative, designated as compound 6k, emerged as a highly potent inhibitor with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the clinically used drug allopurinol. plos.orgnih.govplos.org These findings suggest that derivatives of the thiazolidine-2-thione scaffold could serve as valuable lead compounds for developing new treatments for hyperuricemia. plos.orgnih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine-2-thione Derivatives IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

| Compound | Structure Modification | IC50 (μmol/L) | Reference |

|---|---|---|---|

| Thiazolidine-2-thione (Parent) | - | 72.15 | plos.org |

| Compound 6k | Phenyl-sulfonamide group addition | 3.56 | plos.orgnih.gov |

| Allopurinol (Control) | - | ~8.90 (calculated from 2.5x less potent than 6k) | plos.orgnih.gov |

| Febuxostat (Control) | - | 0.021 | plos.org |

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. Thiazolidine derivatives have been a focus of research for aldose reductase inhibitors (ARIs). qau.edu.pknih.gov Specifically, rhodanines, which are a subset of thiazolidine-2-thiones, are known to possess biological activities that include aldose reductase inhibition. researchgate.net

Research on related structures, such as (Z)-5-arylidene-2,4-thiazolidinediones, has identified potent ARIs. nih.gov The introduction of an acetic acid side chain at the N-3 position of the thiazolidinedione ring was shown to markedly increase inhibitory activity, leading to a compound with an IC50 value of 0.13 μM, which is comparable to the potent ARI, Tolrestat. nih.gov This highlights the importance of the thiazolidine core in designing effective aldose reductase inhibitors.

Protein Mannosyl Transferase Inhibition

Protein O-mannosyltransferases (PMTs) are enzymes that initiate protein O-mannosylation, a type of glycosylation that is crucial for the function of certain proteins. uniprot.org The thiazolidine-2-thione scaffold is present in compounds investigated for their biological activities, including the inhibition of protein mannosyl transferase. researchgate.net Rhodanines, which are derivatives of thiazolidine-2-thione, have been specifically identified as possessing protein mannosyl transferase inhibitory activity. researchgate.net The coexpression of two types of these transferases, POMT1 and POMT2, is typically necessary for enzyme activity. uniprot.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds in drug discovery by identifying the chemical features responsible for their biological effects. mdpi.comnih.gov

Identification of Key Structural Moieties for Bioactivity

For the inhibition of xanthine oxidase, SAR studies of thiazolidine-2-thione derivatives have revealed that the addition of a phenyl-sulfonamide group is essential for potent inhibitory activity. plos.orgnih.govnih.gov This specific moiety was identified as being indispensable for the high efficacy observed in the most active compounds of the series. plos.orgnih.gov

In the context of aldose reductase inhibition by related 5-arylidene-2,4-thiazolidinediones, SAR analysis indicated that the substitution pattern on the benzylidene moiety significantly influenced activity. nih.gov Furthermore, the introduction of an acetic acid side chain on the nitrogen at position 3 of the thiazolidine ring was found to dramatically enhance inhibitory potency. nih.gov

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies are performed to understand the mechanism by which a compound inhibits its target enzyme. ucdavis.edu These mechanisms are generally classified as competitive, non-competitive, uncompetitive, or mixed-type. ucdavis.eduwolfram.com

For the most potent xanthine oxidase inhibitor derived from the thiazolidine-2-thione scaffold (compound 6k), enzyme inhibition kinetics analyses determined that it functions as a mixed-type inhibitor. plos.orgnih.govnih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). ucdavis.edu

Molecular Docking and Dynamic Simulation for Target Interaction

To visualize and understand how these inhibitors interact with their target enzyme at a molecular level, computational studies like molecular docking are employed. plos.orgnih.gov Molecular docking simulations for the potent thiazolidine-2-thione derivative 6k within the active site of xanthine oxidase have provided detailed insights into its binding mode. plos.orgplos.org

These studies suggest that the inhibitor binds within a hydrophobic pocket of the enzyme. plos.orgnih.gov Specific interactions were identified, including the formation of two hydrogen bonds between the 4-fluorophenyl-sulfonyl moiety of the inhibitor and the amino acid residues Gly260 and Ile264 in the active pocket. plos.orgplos.orgnih.gov Simultaneously, the core thiazolidinethione moiety was observed to form two hydrogen bonds with the residues Glu263 and Ser347. plos.orgplos.orgnih.gov These computational results align with and help to explain the experimental findings from the enzyme inhibition and SAR studies.

Agricultural Chemistry Applications

Use as Plant Growth Regulators and Agrochemicals

3-Acetylthiazolidine-2-thione is recognized for its utility in the formulation of plant growth regulators and other agrochemicals. chemimpex.com Its unique thiazolidine (B150603) structure allows it to interact with biological systems within plants, making it a valuable component in products designed to improve agricultural outcomes. chemimpex.com The compound is considered a versatile intermediate in the synthesis of various bioactive molecules for the agricultural sector. chemimpex.com Research has indicated that derivatives of thiazolidine, such as this compound, are explored for their potential to influence plant growth and development. latticescipub.com

Nitrification Inhibition Properties

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the nitrogen cycle of soil, but it can lead to nitrogen loss and environmental pollution. google.com Nitrification inhibitors are therefore valuable in agriculture to improve nitrogen use efficiency. nih.gov this compound has been identified as a nitrification inhibitor. google.comgoogleapis.com

A patent for the use of substituted thiazolidine compounds as nitrification inhibitors specifically lists this compound as an active compound. google.com The patent details an in-vitro nitrification inhibition test using soil percolation. The results demonstrated the efficacy of this compound in inhibiting the conversion of ammonium (B1175870) to nitrate. google.com

Table 1: Nitrification Inhibition by this compound

| Concentration | Nitrification Inhibition (%) |

|---|---|

| 3% | 68.7 |

| 1% | 32.3 |

| 0.3% | - |

Data from a laboratory study on soil incubation over 14 days. google.com

This data indicates a significant reduction in nitrification at a 3% concentration, highlighting its potential to be incorporated into fertilizer formulations to enhance nitrogen availability for plants. google.com

Enhancement of Crop Yield and Pest Resistance

The application of this compound is associated with the enhancement of crop yield. chemimpex.com Its role as a plant growth regulator contributes to this effect by promoting healthier and more vigorous plant development. awiner.com While direct, extensive research on the specific mechanisms of this compound in pest resistance is not widely published, related thiazolidine derivatives have been investigated for their potential as active ingredients in agrochemicals targeting plant pathogens. smolecule.com For instance, 3-Ethyl-1,3-thiazolidine-2-thione has shown antibacterial properties against pathogens like Xanthomonas oryzae, which causes bacterial blight in rice. smolecule.com This suggests that the thiazolidine ring structure, common to these compounds, may contribute to protective effects in plants.

Role as Biostimulants (related to Acetyl thiazolidine carboxylic acid)

The biostimulant properties discussed in this section are primarily attributed to Acetyl thiazolidine carboxylic acid (ATCA), also known as N-acetyl-thiazolidine-4-carboxylic acid (NATCA), a compound closely related to this compound. herts.ac.ukandermattafrica.com ATCA is a derivative of the amino acid cysteine and is readily absorbed by plants. andermattafrica.combakerandbaker.co.in

Impact on Plant Growth and Development

Studies on various crops have demonstrated the positive effects of ATCA. For example, in grapes, its application has led to increased shoot length, thicker pedicels, and ultimately a higher grape yield per plant. herts.ac.uk In apple orchards, trials have recorded significantly greater yields and improved fruit color. herts.ac.uk Furthermore, ATCA is used to improve fruit set, flowering, and fruit coloring in various crops. made-in-china.com

Enhancement of Environmental and Nutrient Stress Tolerance

A key function of Acetyl thiazolidine carboxylic acid (ATCA) as a biostimulant is its ability to enhance a plant's tolerance to various environmental and nutrient stresses. awiner.comherts.ac.uk These stresses include drought, high and low temperatures, and soil salinity. awiner.combionema.com

ATCA is a precursor to proline and cysteine, two molecules crucial for plants to overcome stress. proteoint.com Proline acts as an osmoprotectant, helping to maintain cell turgor under water stress, while cysteine is an effective metabolic activator. bakerandbaker.co.inproteoint.com By supporting the synthesis of these compounds, ATCA helps plants to better withstand adverse growing conditions. bakerandbaker.co.in It also aids in the complete utilization of the plant's physiological reserves and stimulates normal metabolic processes, which can help prevent cell dehydration. herts.ac.uk The application of ATCA has been shown to improve nutrient absorption and utilization, further contributing to the plant's resilience and productivity under stressful conditions. awiner.combakerandbaker.co.in

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Characterization (NMR, MS, FT-IR)

Spectroscopic techniques are indispensable for the detailed structural analysis of 3-Acetylthiazolidine-2-thione. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups. grafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 2-(3-acetyl-2-phenylthiazolidine)-5-mercapto-1,3,4-oxadiazole, signals corresponding to the acetyl group protons appear as a singlet around δ 1.98 ppm. jobpcr.com The protons of the thiazolidine (B150603) ring exhibit characteristic signals, such as a doublet of doublets for the methylene (B1212753) protons adjacent to the sulfur atom (H5a and H5b) and a triplet for the proton at the C4 position (H4). jobpcr.com

¹³C NMR: The ¹³C NMR spectrum confirms the presence of the various carbon atoms. For instance, in a study of 1,3,4-oxadiazole-2(3H)-thione derivatives, the carbonyl carbon of the acetyl group (C=O) shows a signal around δ 179.1 ppm, while the thione carbon (C=S) appears at approximately δ 175.7 ppm. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of a derivative, 2-(3-acetyl-2-phenylthiazolidine)-5-mercapto-1,3,4-oxadiazole, confirms its molecular weight of 294.37 g/mol . jobpcr.com

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of a related thiazolidine derivative shows a strong absorption band for the amide carbonyl group (C=O) around 1743 cm⁻¹. jobpcr.com

A band corresponding to the C=S (thione) group is also typically observed. researchgate.net

Table 1: Spectroscopic Data for this compound Derivatives

| Technique | Functional Group/Proton | Chemical Shift (δ) / Wavenumber (ν) | Reference |

|---|---|---|---|

| ¹H NMR | Acetyl protons (CH₃) | ~1.98 ppm | jobpcr.com |

| ¹H NMR | Thiazolidine ring protons | δ 3.09 - 5.06 ppm | jobpcr.com |

| ¹³C NMR | Acetyl carbonyl (C=O) | ~179.1 ppm | researchgate.net |

| ¹³C NMR | Thione (C=S) | ~175.7 ppm | researchgate.net |

| FT-IR | Amide carbonyl (C=O) | ~1743 cm⁻¹ | jobpcr.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the percentage of carbon, hydrogen, nitrogen, and sulfur. This data is crucial for confirming the empirical formula of this compound and its derivatives. For example, the elemental analysis of a synthesized 2-(3-acetyl-2-phenylthiazolidine) derivative showed results that were in close agreement with the theoretical values, confirming its molecular formula as C₁₄H₁₈N₂O₃S. jobpcr.com The purity of related compounds has also been assessed using this method. researchgate.net

Table 2: Elemental Analysis Data for a this compound Derivative (C₁₄H₁₈N₂O₃S)

| Element | Theoretical (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 57.12 | 57.09 | jobpcr.com |

| Hydrogen (H) | 6.16 | 6.13 | jobpcr.com |

| Nitrogen (N) | 9.52 | 9.49 | jobpcr.com |

Chromatographic Purification Techniques

Chromatography is a powerful laboratory technique for the separation, identification, and purification of chemical compounds from a mixture. moravek.comkhanacademy.org The purification of this compound and its derivatives often involves various chromatographic methods to ensure high purity. researchgate.netresearchgate.net

Column Chromatography is a common method used for the purification of organic compounds. moravek.com In this technique, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. researchgate.net For instance, flash chromatography, a variation of column chromatography, has been used to purify related compounds. researchgate.net

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to check the purity of the fractions obtained from column chromatography. grafiati.comresearchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, and the plate is developed in a suitable solvent system. The separation of the components is observed as distinct spots on the plate. khanacademy.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and sensitivity for the separation and quantification of compounds. It has been used to assess the purity of copolymers containing thiazolidine-2-thione reactive groups. researchgate.netresearchgate.net

Table 3: Chromatographic Techniques for Purification and Analysis

| Technique | Purpose | Stationary Phase (Typical) | Mobile Phase (Typical) | Reference |

|---|---|---|---|---|

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate | researchgate.netresearchgate.net |

| Thin-Layer Chromatography (TLC) | Purity Check, Reaction Monitoring | Silica Gel | Ethanol/Ethyl Acetate | grafiati.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | Reversed-phase C18 | Acetonitrile/Water | researchgate.netresearchgate.net |

Broader Scientific and Industrial Impact

Role as a Key Intermediate in Bioactive Molecule Synthesis

3-Acetylthiazolidine-2-thione serves as a crucial starting material or intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com Its utility is particularly evident in the construction of complex natural products and their analogues. A notable example is its application in the synthesis of epothilones, a class of potent anticancer agents. nih.govgoogle.com The synthesis of epothilone (B1246373) analogues has been achieved using thiazole (B1198619) aldols derived from precursors related to this compound. nih.gov

The compound's role extends to the synthesis of various heterocyclic systems. For instance, it is used in aldol (B89426) reactions to create β-hydroxy thioesters, which are versatile intermediates for further chemical transformations. soton.ac.uk This reactivity allows for the stereoselective synthesis of complex fragments that are later incorporated into larger, biologically active molecules. soton.ac.uk

Derivatives of this compound are also instrumental in creating novel compounds with potential therapeutic applications. For example, it can be a precursor for synthesizing 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives, which have been investigated for their antimicrobial properties. researchgate.net

The table below summarizes key bioactive molecules and synthetic intermediates that utilize this compound in their synthesis.

| Bioactive Molecule/Intermediate Class | Synthetic Application of this compound | Therapeutic Area/Significance |

| Epothilone Analogues | Used in the synthesis of thiazole-containing fragments for aldol additions. nih.govgoogle.com | Anticancer |

| Sanguinamide B | Employed in an aldol reaction to produce a key β-hydroxy acid intermediate. soton.ac.uk | Antibacterial, Tyrosine Kinase Inhibition |

| Xanthine (B1682287) Oxidase Inhibitors | Serves as a core scaffold for creating derivatives with inhibitory activity. nih.gov | Hyperuricemia, Gout |

| Antimicrobial Agents | Acts as a precursor for 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives. researchgate.net | Antibacterial, Antifungal |

| Polymeric Drug Conjugates | Used to create reactive copolymers for attaching biologically active compounds like doxorubicin. researchgate.net | Targeted Cancer Therapy |

Contributions to Novel Therapeutic Agent Development

The scaffold of this compound and its derivatives is a recurring motif in the development of new therapeutic agents. chemimpex.com The thiazolidine (B150603) ring is a privileged structure in medicinal chemistry, known to impart a range of biological activities. chemimpex.com

Research has demonstrated that derivatives of thiazolidine-2-thione exhibit a broad spectrum of pharmacological effects, including:

Antimicrobial and Anti-inflammatory Activity: The core structure is a good candidate for creating derivatives with these properties. chemimpex.comcymitquimica.com

Anticancer Properties: Thiazolidine-2-thione derivatives have been explored for their potential in cancer treatment. nih.govsmolecule.com For example, a series of novel thiazolidine-2-thione derivatives were synthesized and evaluated as xanthine oxidase (XO) inhibitors, which can be relevant in cancer therapy. nih.gov

Xanthine Oxidase Inhibition: Derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. nih.gov One such derivative showed significantly stronger inhibitory activity than allopurinol, a commonly used drug for these conditions. nih.gov

Aldose Reductase Inhibition: This class of compounds has shown potential as aldose reductase inhibitors, which are relevant for treating complications of diabetes. nih.gov

The development of water-soluble copolymers containing thiazolidine-2-thione reactive groups represents a significant advancement in drug delivery. researchgate.net These copolymers can be conjugated with anticancer drugs like doxorubicin, potentially leading to more targeted and effective cancer therapies. researchgate.net

Significance in Modern Organic Synthesis and Medicinal Chemistry

The importance of this compound in modern organic synthesis stems from its role as a versatile building block and a chiral auxiliary. nih.govcymitquimica.com Its ability to undergo various chemical transformations, including acylation, alkylation, and cycloaddition reactions, makes it a valuable tool for synthetic chemists. smolecule.comgoogle.com

In the realm of asymmetric synthesis, thiazolidine-2-thiones are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov This is crucial for the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer may have the desired therapeutic effect.

The compound is also significant as a reagent in various synthetic methodologies. For instance, it is used in enantioselective aldol-type reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. thieme-connect.de Its use in combination with certain catalysts allows for the production of aldol adducts with high enantiomeric excess. thieme-connect.de

Furthermore, the thiazolidine scaffold is a key component in the design of new functional molecules beyond pharmaceuticals, such as agrochemicals and materials for regenerative medicine. chemimpex.comresearchgate.netscribd.com Its derivatives have been investigated as nitrification inhibitors in agriculture and as components of hydrogels. google.comscribd.com

常见问题

Q. What are the standard synthetic routes for 3-Acetylthiazolidine-2-thione, and how are the products characterized?

The synthesis of this compound derivatives typically involves alkylation of thiazolidine-2-thione precursors using bromoethane or bromopropane in ethanol with NaOH as a catalyst. Key steps include refluxing the reaction mixture under controlled conditions, followed by purification via recrystallization or vacuum distillation. Structural confirmation is achieved through ¹H-NMR and ¹³C-NMR spectroscopy to analyze proton and carbon environments, complemented by electrospray ionization mass spectrometry (ESI-MS) for molecular weight validation .

Q. What biological activities are associated with thiazolidine-2-thione derivatives, and how are these evaluated experimentally?

Thiazolidine-2-thione derivatives exhibit antimicrobial, antitumor, and enzyme inhibitory properties. Biological evaluation involves in vitro assays such as:

- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) following CLSI guidelines.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases, using substrates like ATP or fluorogenic peptides. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol, though solvent polarity must balance reactivity and solubility.

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts can accelerate alkylation.

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) identifies interactions between variables (pH, molar ratios). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from tautomerism or impurities. Methodological solutions include:

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for imidazolidine-2-thione derivatives.

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity.

- Dynamic NMR : Variable-temperature studies resolve conformational equilibria. Cross-validation with computational models (DFT-optimized structures) ensures accuracy .

Q. What strategies address contradictions in reported biological activity data for this compound analogs?

Contradictions often stem from assay variability or compound stability. Mitigation approaches:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays.

- Purity verification : HPLC (>95% purity) and elemental analysis rule out impurities.

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma stability to contextualize in vivo efficacy.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size) .

Methodological Guidance

Q. What computational tools predict the reactivity and bioactivity of this compound derivatives?

- DFT calculations : Gaussian or ORCA software models electron density maps and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to biological targets (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values.

- QSAR models : Train regression models using descriptors (e.g., topological polar surface area) to predict ADMET properties .

Q. How should researchers design experiments to study the mechanism of action of this compound in biological systems?

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.

- Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK).

- Metabolic profiling : LC-MS/MS detects changes in metabolites (e.g., ATP/ADP ratios) linked to mitochondrial dysfunction.

- Controls : Include vehicle-treated samples and reference inhibitors (e.g., staurosporine for apoptosis) .

Data Analysis & Reporting

Q. What statistical methods are essential for analyzing dose-response relationships in thiazolidine-2-thione studies?

- Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Bland-Altman plots : Assess inter-assay reproducibility.

- Survival analysis : Kaplan-Meier curves for in vivo efficacy studies. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Q. How should crystallographic data for this compound derivatives be validated and deposited?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。